6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline
Brand Name: Vulcanchem
CAS No.: 2549019-50-1
VCID: VC11819269
InChI: InChI=1S/C15H14ClN5/c16-12-1-2-13-14(5-12)18-6-15(19-13)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2
SMILES: C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=CN=C4
Molecular Formula: C15H14ClN5
Molecular Weight: 299.76 g/mol

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline

CAS No.: 2549019-50-1

Cat. No.: VC11819269

Molecular Formula: C15H14ClN5

Molecular Weight: 299.76 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline - 2549019-50-1

Specification

CAS No. 2549019-50-1
Molecular Formula C15H14ClN5
Molecular Weight 299.76 g/mol
IUPAC Name 6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinoxaline
Standard InChI InChI=1S/C15H14ClN5/c16-12-1-2-13-14(5-12)18-6-15(19-13)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2
Standard InChI Key RSJXXNIGNQSUCU-UHFFFAOYSA-N
SMILES C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=CN=C4
Canonical SMILES C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=CN=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a quinoxaline backbone—a bicyclic system comprising two fused pyrazine rings—substituted at the 6-position with chlorine and at the 2-position with an azetidine group bearing an imidazole-methyl substituent . The molecular formula C₁₅H₁₄ClN₅ (molecular weight: 299.76 g/mol) reflects its nitrogen-rich composition, which enhances its capacity for hydrogen bonding and π-π interactions. Key structural attributes include:

  • Quinoxaline core: Imparts rigidity and planar geometry, facilitating interactions with biological targets .

  • Chlorine substituent: Enhances lipophilicity and electron-withdrawing effects, potentially stabilizing receptor binding .

  • Azetidine-imidazole side chain: Introduces conformational flexibility and basicity, critical for modulating solubility and target engagement .

The InChIKey RSJXXNIGNQSUCU-UHFFFAOYSA-N and SMILES C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=CN=C4 provide unambiguous identifiers for computational modeling and database searches .

Synthesis and Physicochemical Properties

Physicochemical Profile

PropertyValue/DescriptionSource
CAS No.2549019-50-1
Molecular FormulaC₁₅H₁₄ClN₅
Molecular Weight299.76 g/mol
SolubilityLikely moderate in DMSO, low in H₂O
LogP (Predicted)~2.1 (indicative of moderate lipophilicity)

Spectroscopic characterization (e.g., ¹H/¹³C NMR, HRMS) would confirm structural integrity, though such data remains unpublished for this compound.

Biological Activities and Mechanisms

Immunomodulatory Effects

Quinoxalines substituted with nitrogen heterocycles are reported as CRTH2 receptor antagonists, blocking prostaglandin D₂-induced chemotaxis of Th2 cells and eosinophils . This mechanism is relevant to allergic asthma and atopic dermatitis, implying potential therapeutic utility for the compound in inflammatory disorders .

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